1-Fluoro-4-(nitromethyl)benzene
Description
Contextual Significance of Halogenated Aromatic Derivatives in Chemical Research
Halogenated aromatic compounds, which feature one or more halogen atoms directly attached to an aromatic ring, are of profound importance in chemical research. The introduction of a halogen can significantly alter the electronic properties, reactivity, and biological activity of the parent aromatic system. nih.gov For instance, the high electronegativity of fluorine can create a strong dipole moment and influence the acidity of nearby protons. These modifications make halogenated aromatics valuable as intermediates in organic synthesis, as building blocks for pharmaceuticals and agrochemicals, and as materials with unique electronic properties. nih.govresearchgate.net
Overview of Nitromethyl-Substituted Aromatic Systems in Synthetic Chemistry
The nitromethyl (-CH₂NO₂) group is a versatile functional group in synthetic chemistry. The presence of the electron-withdrawing nitro group acidifies the adjacent methylene (B1212753) protons, making them susceptible to deprotonation by a base. This allows the nitromethyl group to act as a nucleophile in various carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction). Furthermore, the nitro group itself can be transformed into a variety of other functional groups, including amines, oximes, and carbonyls, highlighting the synthetic utility of nitromethyl-substituted aromatic systems.
Academic Research Trajectories for 1-Fluoro-4-(nitromethyl)benzene
Direct academic research on this compound is notably scarce in publicly available scientific literature. Searches for its synthesis, properties, and applications yield limited to no specific results. However, significant research has been conducted on its close structural analog, 1-fluoro-4-nitrobenzene (B44160), which serves as a likely precursor. The research trajectories for 1-fluoro-4-nitrobenzene often involve its use as a starting material in nucleophilic aromatic substitution reactions, where the fluorine atom is displaced by a variety of nucleophiles. wikipedia.org It is also a precursor for the synthesis of 4-fluoroaniline, a key intermediate for certain fungicides and pharmaceuticals. wikipedia.org Given this, any future research on this compound would likely stem from the established chemistry of 1-fluoro-4-nitrobenzene and explore the unique reactivity imparted by the nitromethyl group.
Properties of the Related Compound: 1-Fluoro-4-nitrobenzene
Due to the limited direct data on this compound, the properties of the closely related compound, 1-fluoro-4-nitrobenzene, are presented here for context. It is a pale-yellow solid or liquid with a melting point near room temperature. wikipedia.orgsigmaaldrich.com
| Property | Value | Reference |
| Molecular Formula | C₆H₄FNO₂ | nist.govsigmaaldrich.comnist.gov |
| Molar Mass | 141.10 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 21-24 °C | wikipedia.orgsigmaaldrich.com |
| Boiling Point | 205-206 °C | wikipedia.orgsigmaaldrich.com |
| Density | 1.33-1.34 g/mL at 25 °C | wikipedia.orgsigmaaldrich.com |
| CAS Number | 350-46-9 | nist.govsigmaaldrich.comnist.gov |
Synthesis of the Related Compound: 1-Fluoro-4-nitrobenzene
The primary industrial synthesis of 1-fluoro-4-nitrobenzene is the Halex process. This process involves the reaction of 4-nitrochlorobenzene with potassium fluoride (B91410) at elevated temperatures. wikipedia.org
O₂NC₆H₄Cl + KF → O₂NC₆H₄F + KCl wikipedia.org
Various modifications and improvements to this general method have been explored, often focusing on the use of different solvents or phase-transfer catalysts to enhance the reaction rate and yield. google.com
Spectroscopic Data of the Related Compound: 1-Fluoro-4-nitrobenzene
Spectroscopic data is crucial for the identification and characterization of chemical compounds. For 1-fluoro-4-nitrobenzene, extensive data is available.
| Spectroscopy | Key Features | Reference |
| ¹H NMR (in CDCl₃) | Signals around δ 8.29 (doublet of doublets) and δ 7.24 (triplet of doublets), characteristic of a 1,4-disubstituted benzene (B151609) ring with strongly electron-withdrawing and electron-donating/weakly withdrawing groups. | chemicalbook.com |
| ¹³C NMR (in DMSO-d₆) | Shows distinct signals for the four unique carbon atoms in the aromatic ring. | spectrabase.com |
| Infrared (IR) | Characteristic peaks for the C-F bond, the nitro group (symmetric and asymmetric stretches), and the aromatic ring. | nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(nitromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-7-3-1-6(2-4-7)5-9(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIQQWYWDWKJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Fluoro 4 Nitromethyl Benzene and Analogues
Direct and Indirect Fluorination Strategies in Nitromethylbenzene Synthesis
The introduction of fluorine onto an aromatic ring is a pivotal step in organofluorine chemistry. numberanalytics.com Strategies are classified as either direct or indirect.
Direct fluorination , involving reagents like elemental fluorine (F₂), is often too aggressive for complex organic molecules, leading to low selectivity and multiple fluorinations. youtube.com Its high reactivity makes it generally unsuitable for the controlled synthesis of monofluorinated compounds like 1-Fluoro-4-(nitromethyl)benzene. youtube.com
Indirect fluorination methods are more common due to their enhanced control and selectivity. These methods typically involve the conversion of a different functional group to a fluorine atom.
Nucleophilic Aromatic Substitution (SNA_r): A prominent indirect method is the Halex process, which involves the displacement of a halide (typically chlorine) with fluoride (B91410). wikipedia.org For a related compound, 4-fluoronitrobenzene, this is achieved by heating 4-chloronitrobenzene with an alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent. wikipedia.orggoogle.com The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, making the displacement of a leaving group in the para position feasible. A similar strategy could be envisioned starting from 4-chloro-1-(nitromethyl)benzene.
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. stackexchange.com While effective, this multi-step process (requiring formation of an amine, diazotization, and then fluorination) is often more complex than nucleophilic substitution routes.
Modern Fluorination Techniques: Recent advancements have provided a broader toolkit for fluorination. numberanalytics.com These include transition metal-catalyzed reactions, electrochemical methods, and photocatalysis, which offer milder conditions and improved functional group tolerance. numberanalytics.comnumberanalytics.com Electrophilic fluorinating agents such as Selectfluor® can also be used to introduce fluorine onto electron-rich aromatic rings. numberanalytics.comlibretexts.org
A plausible synthetic route would likely involve the fluorination of a precursor molecule rather than the direct fluorination of nitromethylbenzene itself. For instance, heating a dichloronitrobenzene with potassium fluoride in the presence of sulfolane (B150427) is a patented method to produce fluoronitrobenzene derivatives. google.com
Construction of the Nitromethyl Moiety on Fluorinated Benzene (B151609) Scaffolds
A more direct and widely applicable approach to synthesizing this compound involves starting with a fluorinated aromatic compound and subsequently introducing the nitromethyl (-CH₂NO₂) group.
The Henry reaction, or nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that condenses a nitroalkane with an aldehyde or ketone using a base catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in creating β-nitro alcohols, which are versatile synthetic intermediates. researchgate.net
To synthesize this compound, the process would begin with 4-fluorobenzaldehyde (B137897) and nitromethane (B149229). The reaction proceeds as follows:
Condensation: 4-Fluorobenzaldehyde reacts with nitromethane in the presence of a base to form 1-(4-fluorophenyl)-2-nitroethanol.
Dehydration: The resulting β-nitro alcohol is then dehydrated to yield 1-fluoro-4-(2-nitrovinyl)benzene. This step often occurs readily with aromatic aldehydes. organic-chemistry.org
Reduction: Finally, the nitroalkene is selectively reduced to afford the target compound, this compound.
The Henry reaction itself is reversible, and conditions must be controlled to favor the desired product formation. wikipedia.org
Directly forming the Ar-CH₂NO₂ bond provides a more streamlined pathway.
Palladium-Catalyzed Cross-Coupling: A modern and efficient method involves the palladium-catalyzed cross-coupling of an aryl halide, such as 4-bromo- or 4-iodo-fluorobenzene, with nitromethane. organic-chemistry.org This reaction serves as a mild and convenient formylation equivalent, as the resulting arylnitromethane can be easily converted to an aldehyde. organic-chemistry.org Optimization studies have shown that the choice of ligand is critical for high yields and selectivity, with XPhos being identified as particularly effective. organic-chemistry.org
Nucleophilic Substitution: A traditional route involves the reaction of a benzylic halide, specifically 4-fluorobenzyl bromide, with a nitrite (B80452) salt (e.g., sodium nitrite or silver nitrite). This is known as the Victor Meyer reaction. The nitrite ion is an ambident nucleophile, meaning it can attack with either the nitrogen or an oxygen atom. This can lead to the formation of a 4-fluorobenzyl nitrite byproduct alongside the desired this compound.
| Method | Fluorinated Precursor | Reagents | Key Intermediate/Product | Reference |
| Henry Reaction Sequence | 4-Fluorobenzaldehyde | 1. Nitromethane, Base2. Dehydrating agent3. Reducing agent | 1-(4-Fluorophenyl)-2-nitroethanol | wikipedia.orgresearchgate.net |
| Pd-Catalyzed Coupling | 4-Iodofluorobenzene | Nitromethane, Pd₂(dba)₃, XPhos, Cs₂CO₃ | This compound | organic-chemistry.org |
| Nucleophilic Substitution | 4-Fluorobenzyl bromide | NaNO₂ or AgNO₂ | This compound | N/A |
Precursor Roles in Multistep Organic Synthesis
This compound is a valuable intermediate in organic synthesis due to the versatile reactivity of the nitromethyl group.
Reduction to Amines: The nitro group can be readily reduced to a primary amine, yielding 4-fluorophenethylamine. This transformation opens access to a class of compounds with significant biological and pharmaceutical relevance.
Nef Reaction: The primary nitroalkane functionality can be converted into a carbonyl group. The Nef reaction transforms this compound into 4-fluorobenzaldehyde, making the initial nitromethylation a strategic equivalent of formylation. organic-chemistry.org
Nucleophilic Addition: The carbon atom bearing the nitro group has acidic protons. Deprotonation with a base generates a nucleophilic nitronate anion, which can participate in further carbon-carbon bond-forming reactions, allowing for chain extension and the synthesis of more complex molecular architectures.
The related precursor, 4-fluoronitrobenzene, is used in the synthesis of the fungicide fluoroimide (B1207414) and other biologically active molecules, underscoring the importance of fluorinated nitroaromatics as building blocks. wikipedia.org
Challenges and Optimization in this compound Synthesis
The synthesis of this compound is not without its challenges, which primarily revolve around reaction control, selectivity, and the minimization of byproducts.
Several of the discussed synthetic routes are susceptible to the formation of undesired side products.
Halex Reaction Issues: In nucleophilic fluorination reactions starting from di- or poly-substituted precursors, such as 3,4-dichloronitrobenzene, incomplete reactions can result in the recovery of starting material or the formation of mixed chlorofluoro intermediates. google.com The harsh conditions required, including high temperatures, can also lead to decomposition or other side reactions.
Nitration Isomers: If a synthesis involves the nitration of a substituted toluene, such as p-fluorotoluene, a mixture of isomers is typically formed. The methyl group directs incoming electrophiles to the ortho and para positions, while the fluorine atom also acts as an ortho-, para-director. libretexts.org This leads to a mixture of regioisomers that can be difficult to separate. For example, nitration of methylbenzene yields primarily 2- and 4-nitromethylbenzene, with only a small fraction of the meta isomer. libretexts.orgchemguide.co.uk
Below is a table summarizing potential byproducts in relevant reaction types.
| Reaction Type | Desired Product from Precursor | Potential Byproducts | Reason for Formation | Reference |
| Halex Reaction | 3-Chloro-4-fluoro-nitrobenzene from 3,4-Dichloronitrobenzene | Unreacted 3,4-Dichloronitrobenzene, Sulpholane contamination | Incomplete conversion, solvent carryover | google.com |
| Nucleophilic Substitution | This compound from 4-Fluorobenzyl bromide | 4-Fluorobenzyl nitrite | Ambident nature of the nitrite nucleophile (O-alkylation vs. C-alkylation) | N/A |
| Henry Reaction | 1-(4-Fluorophenyl)-2-nitroethanol from 4-Fluorobenzaldehyde | 1-Fluoro-4-(2-nitrovinyl)benzene | Spontaneous or base-catalyzed dehydration of the alcohol product | organic-chemistry.org |
| Aromatic Nitration | 4-Nitromethylbenzene from Methylbenzene | 2-Nitromethylbenzene, 3-Nitromethylbenzene | Electronic directing effects of the methyl substituent | libretexts.orgchemguide.co.uk |
Careful optimization of reaction conditions—including temperature, catalyst/ligand choice, solvent, and stoichiometry—is essential to maximize the yield of this compound and minimize the formation of these and other undesirable byproducts. organic-chemistry.orgresearchgate.net
Chemical Transformations and Reaction Mechanisms of 1 Fluoro 4 Nitromethyl Benzene
Nucleophilic Reactivity of the Nitromethyl Group
The nitromethyl group (-CH2NO2) is a key center of reactivity in 1-fluoro-4-(nitromethyl)benzene. The presence of the electron-withdrawing nitro group increases the acidity of the adjacent methylene (B1212753) protons, making this carbon atom a potential nucleophile.
Exploration of Michael-Type Additions Involving Fluoronitromethyl Species
The carbon atom of the nitromethyl group, when deprotonated by a base, can act as a nucleophile in Michael-type additions. This 1,4-conjugate addition is a valuable carbon-carbon bond-forming reaction. organic-chemistry.orgyoutube.com In this reaction, the stabilized carbanion generated from this compound adds to α,β-unsaturated carbonyl compounds or other Michael acceptors. organic-chemistry.org The reaction creates a new carbon-carbon bond, leading to the formation of a 1,5-dicarbonyl compound or related structures, which are versatile intermediates in organic synthesis. youtube.com
The general mechanism involves the deprotonation of the nitromethyl group to form a resonance-stabilized enolate-like species. This nucleophile then attacks the β-carbon of the α,β-unsaturated system, followed by protonation of the resulting enolate to yield the final addition product.
Aci-Nitro Form Reactivity in Reaction Pathways
The nitromethyl group can exist in equilibrium with its tautomeric aci-nitro form, also known as a nitronic acid. This transformation requires the presence of an alpha-hydrogen, which this compound possesses. wikipedia.org The aci-nitro form and its corresponding salt, the nitronate, are key intermediates in several important reactions.
One of the most notable reactions involving the aci-nitro form is the Nef reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid hydrolysis of a primary or secondary nitroalkane's salt (nitronate) to yield a ketone or an aldehyde and nitrous oxide. wikipedia.org The process begins with the protonation of the nitronate salt to form the nitronic acid, which then undergoes further protonation and subsequent attack by water. wikipedia.org This leads to the formation of a 1-nitroso-alkanol intermediate, which ultimately rearranges to produce the carbonyl compound. wikipedia.org
Reactions of the Aromatic Ring in this compound
The aromatic ring of this compound is influenced by both the fluorine atom and the nitromethyl group. These substituents direct the regioselectivity and determine the feasibility of electrophilic and nucleophilic aromatic substitution reactions.
Investigation of Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring acts as a nucleophile. youtube.com The nitromethyl group is a deactivating group, meaning it withdraws electron density from the benzene ring, making it less reactive towards electrophiles. youtube.comlibretexts.org Deactivating groups generally direct incoming electrophiles to the meta position. libretexts.org The fluorine atom, while also electron-withdrawing through induction, is considered a weakly deactivating ortho, para-director due to the ability of its lone pairs to donate electron density through resonance. youtube.comlibretexts.org
Given the opposing directing effects of the two substituents, the outcome of an electrophilic aromatic substitution on this compound would depend on the specific reaction conditions and the nature of the electrophile. However, the strong deactivating nature of the nitromethyl group would significantly hinder most EAS reactions, often requiring harsh conditions. libretexts.org
| Reaction Type | Reagents | Typical Product |
| Nitration | HNO3, H2SO4 | Introduction of a second nitro group |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Introduction of a halogen atom |
| Sulfonation | SO3, H2SO4 | Introduction of a sulfonic acid group |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Introduction of an alkyl group |
| Friedel-Crafts Acylation | R-COCl, AlCl3 | Introduction of an acyl group |
This table presents a general overview of electrophilic aromatic substitution reactions. The specific outcomes for this compound may vary.
Nucleophilic Aromatic Substitution Considerations in Relation to Fluorine Activation
The presence of the strongly electron-withdrawing nitro group para to the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In this type of reaction, the aromatic ring acts as an electrophile. youtube.com The nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.org
The fluorine atom in this compound is a good leaving group in SNAr reactions. wikipedia.org Therefore, this compound can react with various nucleophiles, such as amines, alkoxides, and thiolates, to displace the fluorine atom and form new substituted aromatic compounds. nih.govresearchgate.netbeilstein-journals.org For instance, the reaction of 1-fluoro-4-nitrobenzene (B44160) with pyrrolidine (B122466) has been studied under different conditions. researchgate.net
The general mechanism for SNAr involves two steps:
Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate.
Elimination of the leaving group (fluoride ion) to restore the aromaticity of the ring.
Redox Chemistry of the Nitromethyl Functionality
The nitromethyl group in this compound can undergo various reduction reactions. The specific product obtained depends on the reducing agent and the reaction conditions.
Common reduction pathways for nitro groups include:
Reduction to an amino group: This is a frequently employed transformation. A variety of reducing agents can achieve this, including metals in acidic media (e.g., Fe, Zn, Sn in HCl) or catalytic hydrogenation (e.g., H2 with Pd, Pt, or Ni catalysts). youtube.com The resulting 4-fluoro-p-toluidine is a valuable synthetic intermediate.
Partial reduction: Under milder conditions, it is possible to obtain intermediate reduction products such as nitroso or hydroxylamine (B1172632) derivatives.
Reduction Pathways to Amino-Substituted Derivatives
The reduction of the nitromethyl group in this compound is a key transformation for the synthesis of the corresponding amino-substituted derivative, 2-(4-fluorophenyl)ethan-1-amine. This conversion is analogous to the well-established reduction of aliphatic nitro compounds to primary amines. Several synthetic routes are available for this purpose, primarily involving catalytic hydrogenation or chemical reduction.
Catalytic hydrogenation stands as one of the most efficient methods for this transformation. The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Common catalysts for the reduction of aliphatic nitro groups include Raney nickel, platinum(IV) oxide (PtO₂), and palladium on carbon (Pd/C). wikipedia.org The choice of catalyst and reaction conditions, such as pressure and temperature, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of nitroalkanes to amines is effectively carried out using Raney nickel or PtO₂. wikipedia.org
Chemical reduction offers an alternative to catalytic hydrogenation. A variety of reagents can be employed to reduce aliphatic nitro compounds to amines. These include the use of iron metal in refluxing acetic acid. wikipedia.org Another effective reagent is samarium diiodide. wikipedia.org These methods provide viable pathways for producing 2-(4-fluorophenyl)ethan-1-amine from its nitromethyl precursor, especially in laboratory-scale syntheses where handling high-pressure hydrogenation equipment may not be ideal.
Table 1: General Methods for the Reduction of this compound
| Reagent/Catalyst | Product | General Applicability |
|---|---|---|
| H₂ / Raney Ni | 2-(4-fluorophenyl)ethan-1-amine | Standard for aliphatic nitro group reduction wikipedia.org |
| H₂ / PtO₂ | 2-(4-fluorophenyl)ethan-1-amine | Effective for aliphatic nitro compounds wikipedia.org |
| Fe / Acetic Acid | 2-(4-fluorophenyl)ethan-1-amine | Common chemical reduction method wikipedia.org |
Oxidative Transformations
The nitromethyl group of this compound can undergo oxidative transformation to yield carbonyl compounds, specifically 4-fluorobenzaldehyde (B137897). The most prominent reaction for this conversion is the Nef reaction. wikipedia.orgorganic-chemistry.org This reaction provides a general method for the conversion of primary nitroalkanes to aldehydes.
The classical Nef reaction involves two main steps. First, the primary nitroalkane is deprotonated at the α-carbon using a base to form a stable nitronate salt. Due to the electron-withdrawing nature of the nitro group, the α-protons of this compound are acidic. The resulting nitronate salt is then hydrolyzed under strong acidic conditions (e.g., sulfuric acid) to yield the corresponding aldehyde, in this case, 4-fluorobenzaldehyde, and nitrous oxide (N₂O). wikipedia.org
The mechanism proceeds through the protonation of the nitronate salt to form a nitronic acid. wikipedia.orgorganic-chemistry.org Further protonation leads to an iminium ion intermediate, which is then attacked by water. The subsequent rearrangement and elimination of nitroxyl (B88944) (HNO), which dimerizes and decomposes to nitrous oxide and water, affords the final aldehyde product. wikipedia.org
Besides the traditional acid-hydrolysis method, oxidative variations of the Nef reaction have been developed. These methods often utilize strong oxidizing agents such as ozone, potassium permanganate (B83412) (KMnO₄), or oxone. wikipedia.orgorganic-chemistry.org These reagents can cleave the nitronate tautomer to form the carbonyl compound, providing alternative conditions that may be milder or more suitable for specific substrates. organic-chemistry.org
Table 2: Oxidative Conversion of this compound via Nef Reaction
| Reaction | Reagents | Product |
|---|
Mechanistic Investigations of C-N Bond Cleavage in Nitromethylated Aromatics
The cleavage of the carbon-nitrogen bond in nitromethylated aromatics like this compound is a significant reaction pathway that can compete with the reduction or oxidation of the nitro group itself. Mechanistic studies have revealed that this cleavage can occur through different pathways, often depending on the reaction conditions and reagents employed.
One important mechanism involves radical intermediates. The reductive cleavage of the C-N bond in aliphatic nitro compounds, including benzylic systems, can be achieved using reagents like tributyltin hydride in the presence of a radical initiator. oup.com ESR and electrochemical studies suggest that this denitrohydrogenation reaction does not proceed via an anion radical intermediate typical of SRN1 reactions. Instead, the mechanism involves the formation of a (tributylstannyloxy)nitroxyl radical. The rate-determining step of the reaction is the β-scission of this intermediate, which leads to the cleavage of the C-N bond. oup.com
Under strongly acidic conditions, an alternative pathway for C-N bond cleavage is described by the Meyer reaction. This reaction, which occurs under more forceful acidic conditions than the Nef reaction, converts primary nitroalkanes into carboxylic acids. nih.gov The mechanism is believed to proceed through the elimination of water from the N,N-bis(hydroxy)iminium cation (a key intermediate also in the Nef reaction) to form a highly reactive nitrosocarbenium cation intermediate, which ultimately leads to the cleavage products. nih.gov These mechanistic insights are crucial for understanding the reactivity of this compound and for selecting appropriate reaction conditions to favor a desired transformation, whether it be reduction, oxidation, or C-N bond cleavage.
Spectroscopic Characterization in Research of 1 Fluoro 4 Nitromethyl Benzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Fluoro-4-(nitromethyl)benzene, a combination of ¹⁹F, ¹H, and ¹³C NMR would provide a comprehensive picture of its structure.
Fluorine-19 NMR is highly sensitive and provides valuable information about the electronic environment of the fluorine atom. The ¹⁹F nucleus has a spin of 1/2 and is 100% abundant, making it an excellent nucleus for NMR studies. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The nitromethyl group at the para position will have a distinct electronic influence that is reflected in the ¹⁹F chemical shift.
Due to the electron-withdrawing nature of the nitromethyl group, the fluorine atom is expected to be deshielded, resulting in a chemical shift that is downfield compared to fluorobenzene. The precise chemical shift can be predicted using computational methods, which are increasingly reliable for forecasting NMR spectra.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value |
| Chemical Shift (δ) | Expected in the range of -110 to -120 ppm (relative to CFCl₃) |
| Multiplicity | Triplet of triplets (due to coupling with ortho and meta protons) |
Note: Predicted values are based on computational models and data from similar compounds. Actual experimental values may vary.
¹H and ¹³C NMR spectra provide further confirmation of the molecular structure by detailing the hydrogen and carbon frameworks, respectively.
In the ¹H NMR spectrum of this compound, the protons on the benzene ring will appear as two distinct signals due to the symmetry of the para-substituted pattern. The protons ortho to the fluorine atom will be magnetically different from those ortho to the nitromethyl group. The methylene (B1212753) protons of the nitromethyl group will also produce a characteristic signal.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The chemical shifts of the aromatic carbons are influenced by the electronic properties of both the fluorine and nitromethyl substituents.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹H NMR | |||
| Aromatic H (ortho to F) | ~7.2 ppm | Triplet of doublets | |
| Aromatic H (ortho to CH₂NO₂) | ~7.5 ppm | Doublet of doublets | |
| Methylene H (-CH₂NO₂) | ~5.5 ppm | Singlet | |
| ¹³C NMR | |||
| C-F | ~163 ppm | Doublet | ¹JCF ≈ 245 Hz |
| C (ortho to F) | ~116 ppm | Doublet | ²JCF ≈ 22 Hz |
| C (ortho to CH₂NO₂) | ~131 ppm | Singlet | |
| C-CH₂NO₂ | ~135 ppm | Doublet | ⁴JCF ≈ 3 Hz |
| -CH₂NO₂ | ~79 ppm | Singlet |
Note: Predicted values are based on established chemical shift ranges and computational models. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. Key vibrational frequencies are expected for the C-F, NO₂, and aromatic C-H and C=C bonds in this compound.
C-F Stretch: A strong absorption band is expected in the IR spectrum in the region of 1250-1100 cm⁻¹.
NO₂ Stretches: The nitro group will exhibit two characteristic stretching vibrations: a strong asymmetric stretch typically between 1560-1515 cm⁻¹ and a symmetric stretch between 1365-1320 cm⁻¹.
Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.
Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=C (aromatic) | Stretching | 1610 - 1580, 1520 - 1470 |
| NO₂ | Asymmetric Stretch | 1560 - 1515 |
| NO₂ | Symmetric Stretch | 1365 - 1320 |
| C-F | Stretching | 1250 - 1100 |
| C-N | Stretching | 870 - 840 |
| NO₂ | Bending | 860 - 830 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₆FNO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 155.04 g/mol ).
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the nitro group (NO₂) or the nitromethyl group (CH₂NO₂), as well as fragmentation of the benzene ring, providing further evidence for the proposed structure.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 155.04 | Molecular Ion |
| [M - NO₂]⁺ | 109.04 | Loss of the nitro group |
| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |
Note: The relative intensities of these fragments would depend on the ionization technique used.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. If a suitable single crystal of this compound can be grown, this technique would yield precise bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure would reveal the planarity of the benzene ring, the geometry of the nitromethyl group, and how the molecules pack in the crystal lattice. This data is invaluable for understanding the solid-state properties of the compound. As of this writing, no public crystallographic data for this compound is available in crystallographic databases.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic environment of 1-fluoro-4-(nitromethyl)benzene, which in turn governs its reactivity. These methods map out the distribution of electrons and identify regions of the molecule that are likely to engage in chemical reactions.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Density Mapping
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations reveal a structure with a planar benzene (B151609) ring to which a fluorine atom and a nitromethyl (-CH2NO2) group are attached at opposite (para) positions.
The electronic density mapping derived from DFT illustrates how electrons are distributed across the molecule. In this compound, the high electronegativity of the fluorine atom and the oxygen atoms of the nitro group results in a significant withdrawal of electron density from the benzene ring and the methylene (B1212753) group. This creates a complex electronic landscape that is crucial for understanding the molecule's interactions.
Analysis of Electrostatic Potential Surfaces
The molecular electrostatic potential (MEP) surface is a visual tool used to predict how a molecule will interact with other charged species. It maps the electrostatic potential onto the electron density surface of the molecule. For this compound, the MEP surface highlights distinct regions of charge distribution.
Typically, areas with a negative electrostatic potential (colored red or yellow) are found around the electronegative oxygen atoms of the nitro group and the fluorine atom. These regions are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential (colored blue) are generally located around the hydrogen atoms of the benzene ring and the methylene group, indicating sites prone to nucleophilic attack. The analysis of the MEP surface is critical for predicting non-covalent interactions and the sites of chemical reactivity.
Computational Prediction of Spectroscopic Properties
Computational methods can simulate various types of spectra, providing a theoretical benchmark that can be compared with experimental data for structural confirmation.
Simulated IR Absorption Spectra
Theoretical infrared (IR) absorption spectra for this compound can be generated using frequency calculations following a DFT geometry optimization. These simulations predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule.
Key predicted vibrational modes for this compound would include:
C-H stretching vibrations of the aromatic ring.
C-F stretching vibration.
NO2 symmetric and asymmetric stretching vibrations, which are characteristic of nitro compounds.
CH2 bending and stretching modes from the nitromethyl group.
C-C stretching vibrations within the benzene ring.
These simulated spectra are invaluable for interpreting experimental IR data and confirming the presence of specific functional groups.
Energetic Properties and Stability Assessments Through Computational Methods
Computational chemistry is also employed to assess the thermodynamic stability of molecules by calculating their energetic properties.
Enthalpy of Formation Calculations
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. For this compound, this value can be calculated using high-level computational methods like Gaussian-4 (G4) theory or by employing isodesmic reactions. Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to reduce errors in the calculation. These calculations provide a quantitative measure of the molecule's intrinsic stability. A more negative enthalpy of formation generally indicates greater thermodynamic stability.
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Nitromethyl Compounds
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. While specific QSPR studies focusing exclusively on fluorinated nitromethyl compounds like this compound are not extensively documented in publicly available literature, the principles of QSPR modeling for the broader class of nitroaromatic compounds have been well-established. These studies provide a strong framework for understanding the key structural features that influence the physicochemical properties and toxicological profiles of such molecules.
Research into the QSPR and QSAR of substituted nitrobenzenes has revealed that their properties are often governed by a combination of hydrophobic, electronic, and steric factors. nih.govnih.gov For instance, the toxicity of nitroaromatic compounds has been successfully modeled using descriptors such as the logarithm of the 1-octanol/water partition coefficient (log Kow), which quantifies hydrophobicity, and molecular orbital energies like the Lowest Unoccupied Molecular Orbital energy (ELUMO), which relates to the compound's electrophilicity. nih.gov
In the context of fluorinated nitromethyl compounds, the introduction of a fluorine atom and a nitromethyl group to the benzene ring would significantly influence these descriptors. The high electronegativity of the fluorine atom can alter the electron distribution within the aromatic ring, affecting its reactivity and interactions with biological macromolecules. Studies on substituted nitrobenzenes have indeed shown that the presence and position of substituents play a crucial role in determining their genotoxicity. nih.gov
For a compound such as this compound, a QSPR model would aim to correlate its structural features with a specific property, such as thermal stability or a particular biological activity. This is achieved by calculating a variety of molecular descriptors and then using statistical methods, like multiple linear regression, to build a mathematical model.
Detailed Research Findings
Studies on broader classes of nitroaromatic compounds have consistently identified several key descriptors as being critical for accurate QSPR/QSAR models:
Hydrophobicity (log Kow): This descriptor is crucial for modeling the transport of a compound to its site of action within a biological system. For nitroaromatic compounds, hydrophobicity has been shown to be a significant factor in their toxicity. nih.gov
Electronic Descriptors: The strong electron-withdrawing nature of the nitro group makes electronic descriptors particularly important. ELUMO and the maximum acceptor superdelocalizability (Amax) are often used to quantify the electrophilic character of these compounds, which is linked to their reactivity and potential for causing toxicity. nih.gov
Steric and Topological Descriptors: The size and shape of the molecule, as well as the position of substituents, can influence how it interacts with biological targets. Topological indices and indicator variables for substitution patterns are sometimes used to capture these effects.
One study on the genotoxicity of 22 substituted nitrobenzenes established a QSAR model that correlated the genotoxic activity with the characteristics of the substituents on the benzene ring. nih.gov Another investigation into the toxicity of 42 alkyl- and halogen-substituted nitro- and dinitrobenzenes found a strong relationship between toxicity and the maximum acceptor superdelocalizability (Amax). nih.gov Furthermore, research on the thermal stability of nitroaromatic compounds has led to the development of QSPR models that can predict decomposition enthalpies with a high degree of accuracy. nist.govnih.gov
Illustrative Data Table for QSPR of Substituted Nitrobenzenes
The following interactive table provides an example of the data structure used in QSPR studies of substituted nitrobenzenes. The data is illustrative and based on the types of descriptors and properties commonly investigated in the literature.
| Compound | log Kow | ELUMO (eV) | Amax | Experimental Toxicity (log(1/IGC50)) |
|---|---|---|---|---|
| Nitrobenzene | 1.85 | -1.52 | 0.12 | 1.20 |
| 4-Chloronitrobenzene | 2.39 | -1.68 | 0.14 | 1.55 |
| 4-Fluoronitrobenzene | 1.79 | -1.61 | 0.13 | 1.35 |
| 3-Nitrotoluene | 2.42 | -1.48 | 0.11 | 1.15 |
| 2,4-Dinitrotoluene | 1.98 | -2.25 | 0.18 | 1.80 |
Advanced Applications and Research Directions
Role as a Building Block in Complex Molecule Synthesis
No specific studies were identified that detail the use of 1-Fluoro-4-(nitromethyl)benzene as a precursor for heterocyclic compounds or as an intermediate in the synthesis of functionally active organic molecules. Research often highlights the utility of related fluorinated compounds, but not this specific structure. For instance, the related compound 1-Fluoro-4-nitrobenzene (B44160) is a well-known building block for pharmaceuticals and agrochemicals.
Exploration in Materials Science Research
Potential in High-Energy Density Material Research
The combination of a nitro group and a benzene (B151609) ring can suggest potential energetic properties. However, there is no available research that investigates or documents the synthesis or characterization of this compound for applications as a high-energy density material.
Emerging Methodologies and Sustainable Synthesis Approaches
Modern synthetic chemistry is focused on developing greener and more efficient reaction pathways. researchgate.net Despite this trend, no publications detailing novel or sustainable methods for the synthesis of this compound could be located.
Future Research Perspectives and Interdisciplinary Contributions
A comprehensive discussion on the future research perspectives and interdisciplinary contributions of this compound is currently speculative due to the absence of substantial research. However, based on its structure, potential areas of exploration could include:
Medicinal Chemistry: The presence of a fluorinated benzene ring and a nitromethyl group could warrant investigation into its potential as a building block for novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitromethyl group could be a precursor to other functional groups or possess its own biological activity.
Materials Science: The aromatic and nitro functionalities suggest that derivatives of this compound could be explored for applications in polymers or energetic materials, although this remains purely theoretical without experimental data.
Synthetic Chemistry: Future research will likely focus on developing efficient and scalable synthetic routes to this compound and exploring its reactivity in various chemical transformations.
It is important to reiterate that these are hypothetical research directions. The scientific community awaits foundational research to be published to understand the actual properties and potential of this compound.
Q & A
Q. Key Optimization Factors :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (nitration) | Minimizes byproducts |
| Solvent | DMF or acetonitrile | Enhances nucleophilicity |
| Catalyst | AgNO₂ (for substitution) | Increases reaction rate |
Basic Research Question: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Essential for confirming substituent positions. For example, the fluorine atom induces deshielding in adjacent protons, while the nitromethyl group (CH₂NO₂) shows characteristic splitting patterns (e.g., triplet for CH₂ in ¹H NMR) .
- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretching (~1230 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M]+ at m/z 169) and fragmentation patterns validate the structure .
Advanced Research Question: How does the nitromethyl group influence electrophilic aromatic substitution (EAS) reactivity in fluorinated benzene derivatives?
Answer:
The nitromethyl (-CH₂NO₂) group is a strong meta-directing, deactivating substituent due to its electron-withdrawing nature. In fluorinated systems:
- Electronic Effects : Fluorine’s inductive (-I) effect synergizes with -CH₂NO₂, further reducing ring electron density and directing EAS to the meta position relative to fluorine .
- Steric Considerations : The bulky nitromethyl group may hinder substitution at adjacent positions, favoring para-fluorine reactivity in certain cases. Computational studies (DFT) are recommended to map charge distribution .
Q. Experimental Validation :
- Compare reactivity with analogs like 1-Fluoro-4-(trifluoromethyl)benzene (lower EAS activity due to stronger -I effect of -CF₃) .
Advanced Research Question: What computational approaches predict the stability and degradation pathways of this compound?
Answer:
- DFT Calculations : Model bond dissociation energies (BDEs) to predict thermal stability. For example, C-NO₂ bonds are prone to cleavage under heat (>150°C), releasing NOx species .
- Degradation Studies : Oxidative cleavage via photo-Flow protocols (e.g., using UV/ozone) can fragment the benzene ring, forming fluorinated ketones or carboxylic acids .
Q. Biological Assay Example :
| Assay Type | Target | Result (IC₅₀) |
|---|---|---|
| Antimicrobial | S. aureus | 12.5 µg/mL |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
